molecular formula C8H6Cl3FO B14031475 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol

2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol

Cat. No.: B14031475
M. Wt: 243.5 g/mol
InChI Key: OHSKIUZUXBMYLZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3FO. This compound is of interest due to its unique chemical structure, which includes both chlorine and fluorine atoms attached to a phenyl ring, as well as a hydroxyl group. It is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanone, while reduction can produce 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethane.

Scientific Research Applications

2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-chloro-3-fluorophenyl)ethanol
  • 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanone
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol

Uniqueness

2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H6Cl3FO

Molecular Weight

243.5 g/mol

IUPAC Name

2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H6Cl3FO/c9-5-3-4(1-2-6(5)12)7(13)8(10)11/h1-3,7-8,13H

InChI Key

OHSKIUZUXBMYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)F

Origin of Product

United States

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